(3-Cloro-4-fluorofenil)tiourea

Descripción general

Descripción

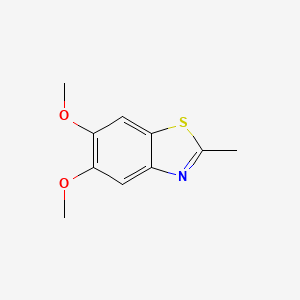

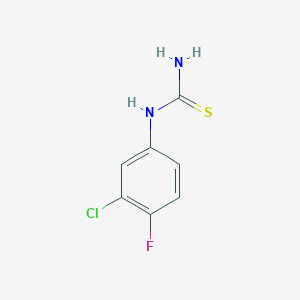

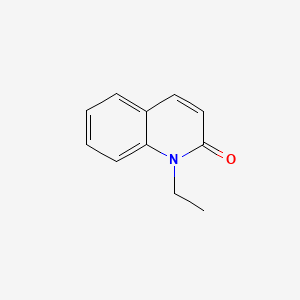

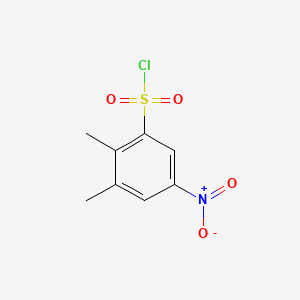

“(3-Chloro-4-fluorophenyl)thiourea” is a chemical compound with the molecular formula C7H6ClFN2S and a molecular weight of 204.65 . It appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular structure of “(3-Chloro-4-fluorophenyl)thiourea” has been investigated using single crystal X-ray diffraction (XRD) and other spectroscopic methods . The optimized molecular structure and vibrational frequencies have been studied both experimentally and theoretically .

Chemical Reactions Analysis

While specific chemical reactions involving “(3-Chloro-4-fluorophenyl)thiourea” are not detailed in the search results, thiourea derivatives are known to participate in various chemical reactions and have diverse biological activities .

Physical And Chemical Properties Analysis

“(3-Chloro-4-fluorophenyl)thiourea” is a solid at 20°C . It should be stored under inert gas and away from sources of ignition .

Aplicaciones Científicas De Investigación

Inhibidores de la tirosinasa

El motivo de (3-Cloro-4-fluorofenil)tiourea se ha identificado como un posible inhibidor de la tirosinasa, una enzima que se encuentra en hongos como Agaricus bisporus. Esta aplicación es significativa en el campo de la bioquímica y podría tener implicaciones para las industrias que requieren la inhibición de la tirosinasa .

Agentes antimicobacterianos

Los compuestos con un grupo 3-cloro, como this compound, han mostrado una mayor actividad antimicobacteriana. Esto sugiere un posible uso en el desarrollo de tratamientos contra infecciones micobacterianas .

Afinidad de unión en el diseño de fármacos

El grupo 3-Cloro-4-fluorofenil se ha estudiado por su capacidad para encajar en bolsillos de unión específicos dentro de las proteínas diana, lo cual es crucial para el diseño y desarrollo de fármacos. Esta propiedad puede influir en la eficacia de los compuestos farmacéuticos .

Propiedades antibacterianas

Los derivados de la tiourea, incluidos los que tienen una porción 3-cloro-4-fluorofenil, son conocidos por su fuerte efecto inhibitorio sobre los patógenos Gram-positivos, lo que los convierte en candidatos para el desarrollo de fármacos antibacterianos .

Desarrollo de anticoagulantes

Los estudios in silico sugieren que los derivados de la tiourea con un sustituyente 3-cloro-4-fluorofenil pueden ser inhibidores prometedores del Factor Xa, una enzima involucrada en la coagulación de la sangre. Esto apunta a posibles aplicaciones en la creación de nuevos anticoagulantes .

Aplicaciones biológicas

Los derivados de la tiourea son reconocidos por sus diversas aplicaciones biológicas, incluidas las propiedades antibacterianas, antioxidantes, anticancerígenas, antiinflamatorias, anti-Alzheimer, antituberculosas y antimaláricas. Si bien no son específicas de this compound, esto destaca el amplio potencial de los compuestos de tiourea en la química medicinal .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiourea derivatives, in general, have been known to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .

Mode of Action

It is known that thiourea derivatives interact with their targets, leading to changes that result in their biological effects .

Biochemical Pathways

Given the diverse biological applications of thiourea derivatives, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

The compound is a solid at 20°c and has a melting point of 180°c . These properties could potentially impact its bioavailability.

Result of Action

Thiourea derivatives have been shown to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antitubercular, and antimalarial effects .

Action Environment

It is known that the compound should be stored under inert gas and should avoid air .

Análisis Bioquímico

Biochemical Properties

Role in Biochemical Reactions:(3-Chloro-4-fluorophenyl)thiourea: interacts with various biomolecules, including enzymes and proteins. Specifically, it inhibits the activity of tyrosinase (TYR), an enzyme involved in melanin production. By binding to the catalytic site of TYR, this compound interferes with the conversion of L-tyrosine and L-DOPA to dopaquinone, a melanin precursor within melanosomes .

Cellular Effects

Impact on Cell Function:Molecular Mechanism

Mechanism of Action: At the molecular level, this compound exerts its effects by binding to TYR. The 3-chloro-4-fluorophenyl fragment plays a crucial role in establishing profitable contacts with the catalytic site of TYR. Docking analysis confirms its potency as an inhibitor, surpassing reference compounds .

Metabolic Pathways

Involvement in Metabolism:Subcellular Localization

Targeting Signals and Modifications:Propiedades

IUPAC Name |

(3-chloro-4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2S/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJVZVPEMXLKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351607 | |

| Record name | 3-chloro-4-fluorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154371-25-2 | |

| Record name | 3-chloro-4-fluorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Chloro-4-fluorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid](/img/structure/B1596391.png)

![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]-](/img/structure/B1596404.png)